Germylcarbinol

Description

Contextualization within Organometallic Chemistry

Organometallic chemistry is the study of compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal or metalloid. acs.org Organogermanium compounds, which feature a carbon-germanium (C-Ge) bond, are a key subset of this field. scispace.com Situated in Group 14 of the periodic table, germanium shares characteristics with silicon and tin, placing the reactivity of organogermanes between that of organosilicon and organotin compounds. scispace.com

Germylcarbinols, also known as germyl-functionalized alcohols, are organogermanium compounds that contain a hydroxyl (-OH) group attached to a carbon atom, which is itself bonded to a germanium atom (Ge-C-OH). These structures merge the reactivity of alcohols with the unique properties imparted by the organogermanium moiety. mdpi.comresearchgate.net The study of germylcarbinols provides insight into the interplay between the electropositive germanium center and the reactive hydroxyl group, influencing reaction pathways and molecular stability. Their chemistry is often compared to that of their silicon analogues, silylcarbinols. cdnsciencepub.comresearchgate.net

Evolution of Organogermanium Chemistry Relevant to Carbinol Structures

The field of organogermanium chemistry has seen steady growth since the synthesis of the first organogermanium compound, tetraethylgermane, in 1887. scispace.com The number of known organogermanium compounds expanded significantly in the mid-20th century, from approximately 230 in 1951 to over 700 by 1963. researchgate.net This expansion was driven by the development of new synthetic methods, such as the direct reaction of germanium with alkyl halides and the use of organolithium and Grignard reagents with germanium halides. scispace.comresearchgate.net

The synthesis of functionalized organogermanes, including those with alcohol functionalities, has become an area of increasing interest. cbpbu.ac.in Preparative routes to organogermanium compounds often parallel those for organosilicon compounds. rsc.org Early research into the reactions of germylcarbinols explored their behavior with reagents like boron trifluoride, revealing pathways such as rearrangement and dehydration, analogous to their silyl (B83357) counterparts. researchgate.net More recent research has demonstrated the formation of germylcarbinols through reactions such as the addition of germyl-lithium compounds to aldehydes. cbpbu.ac.in The development of catalytic processes and the study of reactive intermediates continue to advance the understanding and application of these specialized organometallic alcohols. rsc.orgresearchgate.net

Fundamental Concepts of Germyl-Functionalized Alcohols

Germyl-functionalized alcohols, or germylcarbinols, are structurally defined by an alcohol moiety where the carbon atom bearing the hydroxyl group is directly attached to a germanium atom. The fundamental nature of these compounds is dictated by the electronic and steric properties of the germyl (B1233479) group (R₃Ge) and the reactivity of the hydroxyl (-OH) group. mdpi.com

The Ge-C bond is relatively stable and less polar than the C-O bond of the alcohol. The hydroxyl group imparts the characteristic reactivity of alcohols, such as susceptibility to oxidation, dehydration, and substitution reactions. mdpi.com However, the presence of the adjacent germyl group can significantly influence these reactions. For instance, the germanium atom can stabilize adjacent positive charges (α-carbocations), which affects the mechanisms of reactions proceeding through such intermediates. cdnsciencepub.comresearchgate.net

A key reaction demonstrating the influence of the germyl group is the rearrangement of α-germylcarbinols to form germyl ethers. Furthermore, the reaction of germylcarbinols with Lewis acids like boron trifluoride can lead to a variety of products depending on the substituents and reaction conditions, including rearrangement and elimination products. researchgate.net The interaction between the germanium center and the alcohol functionality is a central theme in the chemistry of these compounds, leading to unique reactivity not observed in simple alcohols or non-functionalized organogermanes.

Detailed Research Findings

Research into germylcarbinols has uncovered specific reaction pathways and rearrangements that highlight their unique chemical nature. A notable area of investigation has been their reaction with Lewis acids, which often proceeds through carbocationic intermediates stabilized by the adjacent germanium atom.

One study systematically investigated the reactions of various triphenylgermylcarbinols with boron trifluoride (BF₃) in different solvents. The outcomes were found to be highly dependent on the structure of the carbinol. For example, the reaction of triphenylgermyldiphenylcarbinol (Ph₃GeC(OH)Ph₂) resulted in a 1,2-phenyl migration from germanium to the adjacent carbon, a process known as rearrangement. researchgate.net

The table below summarizes the products observed from the reaction of specific germylcarbinols with boron trifluoride, comparing them to their silicon analogs.

| Compound | Solvent | Temperature (°C) | Products | Results with Si Analog |

| Ph₃GeC(OH)Ph₂ | Aromatic or Hexane | 23 | 100% Rearrangement | 100% Rearrangement |

| Ph₃GeCH(OH)Ph | Toluene (B28343) | 110 | 100% Substitution | 100% Substitution |

| Ph₃GeCH(OH)Ph | Hexane | 23 | No Reaction | 100% Rearrangement |

Data sourced from a 1970 study on silylcarbonium ions and their germanium analogs. researchgate.net

This data illustrates that the course of the reaction (rearrangement vs. substitution) is influenced by the solvent and the specific Group 14 element present. researchgate.net

Another significant finding is the rearrangement of α-germylcarbinols into germyl ethers. This transformation suggests a migration of the germyl group, a reaction pathway that underscores the mobility of organometallic fragments under certain conditions. Additionally, the synthesis of germylated alcohols has been achieved through the reaction of lithiated germanes with aldehydes, such as the reaction with benzaldehyde (B42025) (PhCHO) to form the corresponding germylated alcohol. cbpbu.ac.in These findings demonstrate the synthetic utility and distinct reactivity patterns of germylcarbinols within organometallic chemistry.

Properties

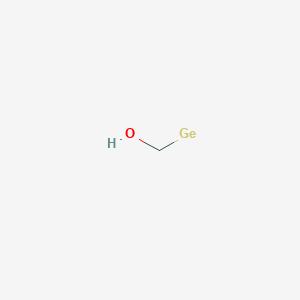

Molecular Formula |

CH3GeO |

|---|---|

Molecular Weight |

103.66 g/mol |

InChI |

InChI=1S/CH3GeO/c2-1-3/h3H,1H2 |

InChI Key |

ZVVQMTSANOSOJB-UHFFFAOYSA-N |

Canonical SMILES |

C(O)[Ge] |

Origin of Product |

United States |

Synthetic Methodologies for Germylcarbinols

Preparative Routes via Germyl (B1233479) Anion Species

The generation and subsequent reaction of germyl anions with carbonyl electrophiles represent a direct and effective method for constructing the germylcarbinol framework. This approach leverages the nucleophilic character of the germyl anion to form the critical carbon-germanium bond.

Efficient Synthesis Utilizing Germyl Anions

A notable method for generating nucleophilic germyl species avoids the harsh conditions associated with traditional organometallic preparations like the use of lithium or magnesium metals. nih.govslideshare.netnih.gov One efficient strategy involves the cleavage of a silicon-germanium bond in a hexaorganosilylgermane precursor using a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). rsc.orgrsc.org This process selectively attacks the silicon atom, to which fluorine has a high affinity, to produce a "metal-free" triorganogermyl anion and a stable fluorosilane. rsc.orgnih.gov

The resulting triorganogermyl anion readily attacks the electrophilic carbon of aldehydes and ketones. The reaction of these anions with aliphatic aldehydes yields 1-(triorganogermyl)alkyl alcohols in moderate yields. rsc.org Higher yields are typically observed in the reaction with aromatic aldehydes, such as benzaldehyde (B42025), particularly when conducted in tetrahydrofuran (B95107) (THF). rsc.org This method provides a clean and efficient route to germylcarbinols under mild conditions. rsc.orgoup.com

| Germyl Anion Precursor (R'3Si-GeR3) | Carbonyl Compound | Solvent | Product (this compound) | Yield (%) |

|---|---|---|---|---|

| (Me2PhSi)GeMe3 | Hexanal | THF | 1-(Trimethylgermyl)hexan-1-ol | 52 |

| (Me2PhSi)GeMe3 | Cyclohexanecarboxaldehyde | THF | Cyclohexyl(trimethylgermyl)methanol | 40 |

| (Me2PhSi)GeMe3 | Benzaldehyde | THF | Phenyl(trimethylgermyl)methanol | 85 |

| (Me3Si)GeEt3 | Benzaldehyde | THF | Phenyl(triethylgermyl)methanol | 81 |

| (Me2PhSi)GeMe3 | Acetophenone | HMPA | 1-Phenyl-1-(trimethylgermyl)ethanol | 25 |

Stereoselective Approaches to this compound Derivatives

Achieving stereoselectivity in the synthesis of germylcarbinols is a significant challenge that builds upon established principles of asymmetric synthesis. slideshare.netuniurb.it When a germyl anion adds to a prochiral aldehyde or ketone, a new stereocenter is created, leading to a racemic mixture of enantiomers unless a chiral influence is present. Strategies to control this stereochemistry are paramount for accessing enantiomerically pure germylcarbinols.

Two primary strategies can be envisaged for the stereoselective synthesis of this compound derivatives:

Substrate Control: This approach utilizes a chiral carbonyl compound. For instance, the addition of a germyl anion to an aldehyde containing a pre-existing stereocenter, such as the well-known Garner's aldehyde, would likely proceed with diastereoselectivity. d-nb.info The inherent chirality of the substrate directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer. d-nb.info The degree of selectivity would depend on factors like the nature of the germyl anion, the solvent, and the presence of chelating metal ions. mdpi.comorganic-chemistry.org

Reagent Control: This more versatile strategy involves the use of a chiral reagent. This could be achieved by developing chiral germyl anions where a chiral ligand is directly attached to the germanium atom. While not yet widely reported, this concept is analogous to the use of chiral phosphine (B1218219) ligands in transition metal catalysis. sigmaaldrich.comnih.gov Alternatively, the reaction could be mediated by a chiral Lewis acid, which would coordinate to the carbonyl oxygen and create a chiral environment, thereby directing the attack of the achiral germyl anion to a specific face. wikipedia.org The development of such catalytic asymmetric methods remains a key goal in this area. researchgate.net

Synthesis through Reactions Involving Germanium-Hydrogen Bonds

The reaction between compounds containing a germanium-hydrogen (Ge-H) bond and carbonyls offers another fundamental route to germylcarbinols. This pathway's outcome is critically dependent on the electronic environment of the germanium atom.

Addition Reactions of Hydridogermanes with Carbonyl Compounds

The addition of a hydride from a hydridogermane to a carbonyl compound is analogous to the well-known hydrosilylation or reduction with metal hydrides like sodium borohydride. organic-chemistry.orgcsic.essigmaaldrich.com In this reaction, the Ge-H bond adds across the C=O double bond. The mechanism involves the nucleophilic addition of a hydride species to the electrophilic carbonyl carbon, forming a germanium alkoxide intermediate, which is then protonated to yield the final alcohol product. sigmaaldrich.comacs.org

This reaction can be promoted by heat, radical initiators, or, more commonly, transition metal or Lewis acid catalysts. wikipedia.orgnptel.ac.in Catalytic variants, particularly those using transition metals, are highly valuable as they operate under milder conditions and allow for greater control and selectivity. csic.es

| Hydridogermane | Carbonyl Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Trichlorogermane (B72276) (HGeCl3) | Generic Aldehyde/Ketone (>C=O) | - | This compound (Cl3Ge-C-OH) | |

| Triethylgermane (B74486) (Et3GeH) | Generic Aldehyde/Ketone (>C=O) | - | Germyl Ether (H-C-OGeEt3) | |

| Phenylsilane (PhSiH3) | Benzaldehyde | PMe3 catalyst, Propylene Carbonate | Silyl (B83357) Ether/Alcohol | nih.gov |

| Phenylsilane (PhSiH3) | Various Ketones | CoCl(PMe3)3 catalyst | Silyl Ether/Alcohol | rsc.org |

*Hydrosilylation examples are included to illustrate the analogous reaction principle.

Mechanistic Considerations of Ge-H Bond Umpolung in Carbinol Formation

A key mechanistic feature of hydridogermane additions is the concept of "umpolung," or the reversal of the normal polarity of the Ge-H bond. The outcome of the reaction—whether it yields a this compound or a germyl ether (germoxane)—is dictated by the substituents on the germanium atom.

When germanium is bonded to electron-withdrawing groups, such as chlorine atoms in trichlorogermane (HGeCl₃), the germanium atom becomes more electronegative, and the hydrogen atom bears a partial positive charge (Hδ+). In this case, the reaction proceeds via protonation of the carbonyl oxygen, followed by the attack of the trichlorogermyl anion at the carbonyl carbon. This pathway results in the formation of a This compound .

Conversely, when germanium is attached to electron-donating alkyl groups, like in triethylgermane (Et₃GeH), the germanium atom is less electronegative than the hydrogen, which now carries a partial negative charge (Hδ-). This "hydridic" hydrogen acts as a nucleophile, attacking the carbonyl carbon in a manner similar to NaBH₄. The resulting germanium alkoxide is the final product, a germyl ether .

This substituent-induced reversal of polarity is a powerful tool for controlling the reaction pathway and product structure.

Influence of Ancillary Ligands, e.g., Phosphines, on this compound Synthesis

In catalytic hydrogermylation reactions, ancillary ligands, particularly phosphines, play a crucial role in modulating the activity and selectivity of the metal catalyst. sigmaaldrich.com Phosphine ligands coordinate to the transition metal center and influence the reaction through both electronic and steric effects. rsc.orgsigmaaldrich.com

Electronic Effects: Electron-donating phosphines increase the electron density on the metal center, which can enhance the rate of key steps in the catalytic cycle, such as the oxidative addition of the Ge-H bond.

Steric Effects: The bulkiness of the phosphine ligand can influence the coordination number of the metal, create a specific chiral environment around the active site, and control the regioselectivity and stereoselectivity of the addition. rsc.org

For example, in the closely related field of catalytic hydrosilylation, cobalt and rhodium complexes bearing phosphine ligands are effective catalysts for the reduction of aldehydes and ketones. rsc.orgoup.com The development of chiral phosphine ligands has been instrumental in achieving high enantioselectivity in these reactions. oup.comsigmaaldrich.comnih.gov It is therefore highly probable that a similar approach, using a transition metal catalyst coordinated to a chiral phosphine ligand, would be a successful strategy for the asymmetric hydrogermylation of carbonyls to produce enantioenriched germylcarbinols. Furthermore, phosphines themselves can act as organocatalysts, activating the Ge-H bond through the formation of a hypervalent germanium intermediate, thus providing a potential metal-free pathway for these transformations. nih.gov

Comparative Synthetic Strategies with Silylcarbinols

The synthesis of germylcarbinols often parallels the well-established methods used for their lighter group 14 congeners, silylcarbinols. The chemical similarities between silicon and germanium allow for the adaptation of many synthetic protocols. However, differences in electronegativity, bond polarity, and bond strength between the Ge-C/Ge-H and Si-C/Si-H bonds can lead to notable variations in reactivity and product distribution.

Analogous Synthetic Pathways between Organogermanium and Organosilicon Carbinols

The synthesis and subsequent reactions of germylcarbinols and silylcarbinols often follow analogous pathways, particularly in their interactions with Lewis acids. A comparative study involving the reaction of various triphenylgermylcarbinols and their corresponding triphenylsilylcarbinol analogs with boron trifluoride (BF₃) highlights these similarities and differences. cdnsciencepub.com Both classes of compounds can undergo reactions such as 1,2-migrations, Friedel-Crafts substitutions, and eliminations. cdnsciencepub.com

However, distinct differences in reactivity are observed. For instance, germylmonophenylcarbinols exhibit a greater propensity for substitution reactions over rearrangement when compared to their silicon counterparts under similar conditions. cdnsciencepub.com This suggests that the transition state leading to substitution is more favored for the germanium compounds. The reactions of triphenylsilylcarbinols and triphenylgermylcarbinols with boron trifluoride reveal that the nature of the central atom (Si vs. Ge) influences the reaction pathway. cdnsciencepub.com

Below is a comparative table detailing the products formed from the reaction of selected germylcarbinols with boron trifluoride, alongside the outcomes for their silicon analogs.

| Carbinol Compound | Solvent | Temperature (°C) | Products (this compound) | Result with Si Analog |

|---|---|---|---|---|

| Ph₃GeCHPhOH | Toluene (B28343) | -40 | Substitution (Mainly) | Rearrangement & Substitution |

| Ph₃GeCPh₂OH | Hexane | 23 | 100% Rearrangement | 100% Rearrangement |

| Ph₃GeCPh₂OH | Toluene | -40 or 110 | 100% Rearrangement | 100% Rearrangement |

Novel Catalytic Approaches to this compound Synthesis

While traditional syntheses often rely on stoichiometric reagents like Grignard or organolithium compounds, recent research has explored catalytic routes to germylcarbinols. wikipedia.org These modern approaches aim to improve efficiency, selectivity, and functional group tolerance.

One emerging catalytic method involves the use of N-heterocyclic phosphines, specifically 1,3,2-diazaphospholenes (DAPs). rsc.orgrsc.org Research has demonstrated that P-hydrogen-substituted DAPs can catalyze the addition of a germane (B1219785) to an aldehyde. rsc.org In this process, the DAP activates the Ge-H bond, facilitating the nucleophilic addition of the germyl group to the carbonyl carbon of the aldehyde, ultimately forming the this compound. rsc.orgrsc.org This reaction showcases an "Umpolung" or reversal of the typical polarity of the P-H bond, enabling new catalytic processes. rsc.org

The reaction can be summarized as follows: R₃Ge-H + R'CHO --(DAP catalyst)--> R₃Ge-CH(OH)-R'

This catalytic approach represents a significant advancement, moving from stoichiometric to catalytic methods for constructing the crucial Ge-C(OH) bond. rsc.org The development of such catalytic systems is part of a broader trend in organometallic chemistry focusing on more sustainable and atom-economical synthetic methods. acs.orgrsc.orgmdpi.com While the field of catalytic this compound synthesis is still developing compared to other areas of catalytic synthesis, these initial findings with DAP catalysts open a promising avenue for future research. ovgu.denih.govfrontiersin.org

Reaction Mechanisms and Chemical Reactivity of Germylcarbinols

Intramolecular Rearrangements in Germylcarbinol Systems

Intramolecular rearrangements are processes in which a molecule rearranges its own structure without the complete detachment of any group. nptel.ac.in In this compound systems, these rearrangements are typically initiated by the formation of an electron-deficient carbon center, leading to the migration of a substituent from the germanium atom.

The study of this compound rearrangements is often framed by comparison with their more extensively studied silicon counterparts, silylcarbinols. When treated with Lewis acids such as boron trifluoride (BF₃), both α-silylcarbinols and α-germylcarbinols can generate carbocation intermediates (or species with significant carbocationic character). researchgate.netcdnsciencepub.com This initiates a competition between several reaction pathways, a prominent one being the 1,2-migration of a group from the metalloid atom (Si or Ge) to the adjacent electron-deficient carbon. researchgate.netcdnsciencepub.com

For silylcarbinols, four main reaction types have been identified:

1,2-migration of aryl groups from silicon to carbon. researchgate.net

Friedel-Crafts substitution of the carbonium ion on an aromatic solvent. researchgate.net

Elimination to form a vinylsilane. researchgate.net

Isomerization followed by β-elimination. researchgate.net

In a direct comparison, the nature of the group 14 element (M = C, Si, Ge) significantly influences the reaction outcome. The tendency for 1,2-migration increases as the atom M changes from Ge to Si to C. cdnsciencepub.com This suggests that the migration of a phenyl group, for example, is less favorable from germanium than from silicon under similar conditions. This difference is attributed to factors like the strength of the M-C bond and the ability of the metalloid to stabilize a positive charge.

The reactions of germylcarbinols with Lewis acids provide a method for generating and studying the behavior of germyl-substituted carbocations (germylcarbonium ions), which are analogous to silylcarbonium ions. researchgate.netcdnsciencepub.com The reaction of triphenylgermylphenylcarbinol (Ph₃GeCH(OH)Ph) with boron trifluoride in benzene, for instance, yields products primarily from Friedel-Crafts substitution, with only a small amount resulting from the 1,2-migration of a phenyl group from germanium to carbon. researchgate.net This contrasts with the silicon analog, which gives a higher proportion of rearrangement product. cdnsciencepub.com

The behavior of these intermediates is highly dependent on the substituents and reaction conditions. For example, the reaction of triphenylgermyldiphenylcarbinol (Ph₃GeC(OH)Ph₂) with BF₃ results exclusively in cleavage products, suggesting a different stability and reaction pathway for this tertiary carbinol system compared to the secondary ones. researchgate.net

Table 1: Products from the Reaction of Germylcarbinols with Boron Trifluoride researchgate.net

| This compound | Product(s) | Yield (%) | Reaction Pathway |

| Ph₃GeCH(OH)Ph | Ph₃GeCHFPh | 2 | Rearrangement |

| Ph₃GeCHPh₂ | 75 | Friedel-Crafts Substitution | |

| Ph₃GeC(OH)Ph₂ | Ph₃GeF, Ph₂CO, Ph₂C=CPh₂ | - | Cleavage/Other |

Comparison with Silylcarbinol Rearrangements, e.g., 1,2-Migrations

Intermolecular Reactions of Germylcarbinols

Intermolecular reactions involve the interaction between two or more separate molecules. libretexts.org For germylcarbinols, these reactions can occur at the carbinol center or involve the germanium-carbon bond.

The carbinol center in germylcarbinols consists of a hydroxyl group (-OH) attached to a carbon atom. This center can undergo both nucleophilic and electrophilic transformations.

Electrophilic Transformations: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it a target for electrophiles. Protonation or reaction with a Lewis acid, as seen with BF₃, activates the hydroxyl group, facilitating its departure as a water molecule and the formation of a carbocationic intermediate. researchgate.netyoutube.com This intermediate can then be attacked by nucleophiles.

Nucleophilic Transformations: The carbon atom of the carbinol group is electrophilic and can be attacked by nucleophiles, especially if the hydroxyl group is first converted into a better leaving group. While specific studies on germylcarbinols are limited, general principles of carbinol chemistry suggest that reactions like substitution and elimination are possible. d-nb.infoescholarship.org For instance, an efficient stereoinvertive nucleophilic substitution has been reported for cyclopropyl (B3062369) carbinol derivatives, where water and alcohols act as nucleophiles to form tertiary alcohols and ethers. d-nb.info The electronic influence of the germyl (B1233479) group (GeR₃) would be expected to modulate the reactivity of the adjacent carbinol carbon towards nucleophilic attack.

The germanium-carbon (Ge-C) bond is generally stable to air and moisture. wikipedia.org However, it can be cleaved under specific reaction conditions. In the context of this compound rearrangements, cleavage of the Ge-C bond can occur as a subsequent step after the initial formation of a carbocation. This is analogous to the β-elimination pathway observed for silylcarbonium ions, where the entire silyl (B83357) group is eliminated. researchgate.net The reaction of Ph₃GeC(OH)Ph₂ with BF₃ leading to Ph₃GeF and ketone fragments is a clear example of a Ge-C bond cleavage process under Lewis acidic conditions. researchgate.net The strength and polarity of the Ge-C bond, influenced by the substituents on both germanium and carbon, are key factors determining the facility of its cleavage.

Hydrogermylation is a reaction that involves the addition of a germanium-hydrogen bond (Ge-H) across a multiple bond, such as an alkene or alkyne. wikipedia.org This process is a primary route for synthesizing organogermanium compounds. wikipedia.org For a this compound derivative that also contains an unsaturated functional group (e.g., a vinyl or alkynyl group) elsewhere in the molecule, an intramolecular or intermolecular hydrogermylation could be envisioned. Such a reaction would involve the addition of a hydrogermane (R₃GeH) to the multiple bond within the this compound derivative, leading to a more complex organogermanium structure. This pathway provides a potential synthetic route to functionalized di-germanium compounds or cyclic organogermanium ethers if the reaction proceeds intramolecularly.

Participation in Friedel-Crafts Type Reactions

Germylcarbinols, particularly those that can form stabilized carbocation intermediates, have been shown to participate in reactions analogous to the classic Friedel-Crafts alkylation. bfs.de This type of reaction involves an electrophilic aromatic substitution where the this compound, activated by a Lewis acid, serves as the precursor to the electrophile that subsequently alkylates an aromatic ring. cerritos.edunumberanalytics.commt.com

The reaction is initiated by the coordination of a Lewis acid, such as boron trifluoride (BF₃), to the hydroxyl group of the this compound. tum.deescholarship.org This step enhances the leaving group ability of the hydroxyl group, facilitating its departure as water and the formation of a germyl-stabilized carbocation (a β-germyl carbocation). This carbocation then acts as the electrophile. cerritos.edu The electrophile attacks the electron-rich aromatic ring of the solvent (e.g., toluene) or another added arene, leading to the formation of a σ-complex, also known as an arenium ion. numberanalytics.com Finally, deprotonation of the arenium ion restores the aromaticity of the ring and yields the alkylated aromatic product. mt.com

The reaction of triphenylgermyl-diphenylcarbinol (Ph₃GeC(OH)Ph₂) with boron trifluoride in an aromatic solvent like toluene (B28343) exemplifies this process. The carbocation [Ph₃GeC⁺Ph₂] is formed, which then alkylates the toluene ring. The behavior of germylcarbinols in these reactions can be compared to their silicon analogues, although differences in reactivity are observed. bfs.de

Table 1: Products from the Reaction of Germylcarbinols with Boron Trifluoride

| This compound | Solvent | Temperature (°C) | Products |

| Ph₃GeC(OH)Ph₂ | Toluene | 23 | Friedel-Crafts alkylation product |

| Ph₃GeCH(OH)Ph | Toluene | 110 | No reaction |

| Ph₃GeCH(OH)CH₃ | Toluene | 110 | No reaction |

Data sourced from research comparing the reactivity of silyl- and germylcarbinols. bfs.de

Isotopic Effects on this compound Reactions

Magnetic Isotope Effects Observed in this compound Formation

The formation of germylcarbinols, particularly through radical pathways, is subject to fascinating isotopic effects that are not dependent on mass, but rather on the magnetic properties of the isotopes. wikipedia.org This phenomenon is known as the Magnetic Isotope Effect (MIE). researchgate.net Germanium possesses a stable isotope, Germanium-73 (⁷³Ge), which has a non-zero nuclear spin (I = 9/2) and a corresponding nuclear magnetic moment. chemlin.orgnih.gov Its other major stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷⁴Ge) have zero nuclear spin. chemlin.orgorano.group

In reactions proceeding through a radical pair mechanism, the presence of a magnetic nucleus like ⁷³Ge can influence the rate of intersystem crossing (ISC) between the singlet and triplet states of the radical pair. bfs.dewikipedia.org The interaction between the electron spin and the nuclear spin of ⁷³Ge, known as hyperfine coupling, provides an additional mechanism for inducing singlet-triplet transitions. researchgate.net This can alter the lifetime of the radical pair and the probability of it combining to form products versus escaping the solvent cage or undergoing other reactions.

Research has demonstrated that the formation of this compound from the photoreaction of benzophenone (B1666685) with triphenylgermane (B1594327) shows a significant enrichment of the ⁷³Ge isotope. This enrichment is dependent on the strength of the external magnetic field, providing strong evidence for a radical pair mechanism and the influence of the magnetic isotope effect. researchgate.net

Spin-Dependent Processes Influencing Reaction Outcomes

The magnetic isotope effect is a direct consequence of spin-dependent processes that govern the fate of the intermediate radical pairs. frontiersin.orgarxiv.org When a germyl radical (R₃Ge•) and a ketyl radical (R'₂Ċ-OH) are generated in proximity (for example, via hydrogen abstraction from a germane (B1219785) by an excited ketone), they form a radical pair. rsc.org This pair is initially in a specific spin state (singlet or triplet), determined by the spin state of the precursors. wikipedia.org

For the radicals to combine and form the C-Ge bond of the this compound, the radical pair must be in the singlet state. frontiersin.org However, the radical pair can oscillate between singlet (S) and triplet (T) states through intersystem crossing (ISC). The rate of this S-T conversion is influenced by several factors:

Hyperfine Coupling (HFC): As mentioned, magnetic nuclei like ⁷³Ge provide an efficient channel for ISC. This is often the dominant mechanism for S-T conversion in low magnetic fields. researchgate.net

The Δg Mechanism: Differences in the g-factors of the two radicals in the pair can also drive ISC, particularly in the presence of an external magnetic field. frontiersin.org

These spin-dependent processes create a "spin gate" for the reaction. nih.gov The rate of S-T conversion, modulated by internal (hyperfine) and external magnetic fields, dictates the probability of the radical pair recombining to form the this compound (the singlet product) versus diffusing apart or forming other products. The observed enrichment of ⁷³Ge in the this compound product is a direct chemical manifestation of these underlying quantum spin dynamics. researchgate.net

Table 2: Properties of Relevant Germanium Isotopes

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Nuclear Magnetic Moment (μ/μN) |

| ⁷⁰Ge | 20.52 | 0 | 0 |

| ⁷²Ge | 27.45 | 0 | 0 |

| ⁷³Ge | 7.76 | 9/2 | -0.87824 |

| ⁷⁴Ge | 36.52 | 0 | 0 |

| ⁷⁶Ge | 7.75 | 0 | 0 |

Data sourced from the ChemLin database and PubChem. chemlin.orgnih.gov

Advanced Spectroscopic Characterization of Germylcarbinols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of germylcarbinols, offering detailed information about the hydrogen, carbon, and germanium atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Ligand Environment Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful method for analyzing the environment of ligands attached to the germylcarbinol core. d-nb.info The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, hydrogen bonding, and the presence of aromatic rings. d-nb.infolibretexts.org By examining the ¹H NMR spectrum, one can deduce the arrangement and connectivity of the organic groups surrounding the germanium atom.

Key features of a ¹H NMR spectrum used for analysis include:

Chemical Shift (ppm): The position of a signal indicates the electronic environment of the protons. savemyexams.com For instance, protons attached to a carbon adjacent to the hydroxyl group in a this compound would be expected to appear at a different chemical shift compared to protons on the germanium-bound alkyl or aryl groups.

Integration: The area under a peak is proportional to the number of protons giving rise to that signal, allowing for a quantitative count of protons in different environments. savemyexams.com

Spin-Spin Splitting: The splitting of a peak into a multiplet provides information about the number of protons on adjacent atoms. savemyexams.com This is crucial for determining the connectivity of the carbon framework.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Organic Groups

| Functional Group | Chemical Shift Range (ppm) |

| Alkyl (e.g., methyl-CH₃) | ~ 1 |

| Alkyl-CH₂- | ~ 1.2-1.4 |

| -OH (Alcohol) | ~ 1-5 (variable) |

| Aryl-H | ~ 6.5-8 |

This table provides general chemical shift ranges and can vary based on the specific molecular structure and solvent used. libretexts.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a this compound molecule. fiveable.me Since the natural abundance of the ¹³C isotope is low (about 1.1%), specialized techniques are often required to obtain high-quality spectra. almerja.comvanderbilt.edu

Important aspects of ¹³C NMR include:

Number of Signals: The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, offering insights into its symmetry. orgchemboulder.com

Chemical Shift (ppm): Similar to ¹H NMR, the chemical shift of a ¹³C signal is influenced by its electronic environment. almerja.comweebly.com Carbons bonded to electronegative atoms like oxygen will be deshielded and appear at a higher chemical shift (downfield). weebly.com The hybridization of the carbon atom (sp³, sp², sp) also significantly affects its chemical shift. almerja.com

Decoupling: ¹³C NMR spectra are typically recorded with proton decoupling, which simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Type of Carbon | Chemical Shift Range (ppm) |

| C-Ge | ~ 10-40 |

| C-C (Alkyl) | ~ 5-45 |

| C-O (Alcohol) | ~ 50-90 |

| C=C (Aromatic) | ~ 110-160 |

Germanium-73 (⁷³Ge) NMR Spectroscopy for Direct Germanium Probing

Directly probing the germanium nucleus via ⁷³Ge NMR spectroscopy offers unique insights into the immediate coordination environment of the germanium atom. However, this technique presents significant challenges. The ⁷³Ge isotope has a low natural abundance (7.73%) and a large quadrupole moment, which can lead to very broad signals, especially in asymmetric environments. researchgate.nethuji.ac.il

Despite these difficulties, ⁷³Ge NMR can provide valuable information:

Chemical Shift: The ⁷³Ge chemical shift is highly sensitive to the coordination number and the nature of the substituents bonded to the germanium atom. researchgate.netnorthwestern.edu Hypercoordination at the germanium center generally leads to a significant upfield (low-frequency) shift in the ⁷³Ge resonance. nih.gov

Linewidth: The width of the ⁷³Ge NMR signal can be an indicator of the symmetry around the germanium nucleus. researchgate.net Symmetrical environments, such as in GeR₄ compounds with identical R groups, tend to produce sharper lines, while less symmetrical environments, as might be found in some germylcarbinols, can result in broad, difficult-to-observe resonances. nih.gov

Table 3: Properties of the ⁷³Ge Nucleus

| Property | Value |

| Spin (I) | 9/2 |

| Natural Abundance | 7.73% |

| Chemical Shift Range | ~1261 ppm |

| Reference Compound | neat (CH₃)₄Ge |

Data sourced from huji.ac.il.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. edinst.comnih.gov These techniques are complementary and offer valuable information about the functional groups present in germylcarbinols and the nature of the germanium-carbon and germanium-oxygen bonds. edinst.com

Identification of Characteristic Functional Group Frequencies

Different functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification within a molecule. su.seresearchgate.net

Key vibrational modes in germylcarbinols include:

O-H Stretch: The stretching vibration of the hydroxyl group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations are generally observed in the 2850-3000 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol moiety is typically found in the 1000-1260 cm⁻¹ range.

Aromatic C=C Stretch: If the this compound contains aryl substituents, characteristic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region of the spectrum.

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Germylcarbinols

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C-O | Stretch | 1000-1260 |

| C=C (aromatic) | Stretch | 1400-1600 |

These frequency ranges are approximate and can be influenced by the molecular environment.

Analysis of Ge-C and Ge-O Vibrational Modes

The vibrations involving the germanium atom are of particular interest in the study of germylcarbinols. The Ge-C (germanium-carbon) and Ge-O (germanium-oxygen) stretching and bending modes provide direct information about these key bonds.

Ge-C Vibrations: The Ge-C stretching vibrations are typically observed in the lower frequency region of the vibrational spectrum, generally between 500 and 650 cm⁻¹. The exact position depends on the nature of the organic substituent.

Ge-O Vibrations: The Ge-O stretching vibrations are also found in the fingerprint region of the spectrum. For instance, Ge-O-Ge stretching and bending modes in germanium oxides have been identified at approximately 820 cm⁻¹ and 550 cm⁻¹, respectively. researchgate.net In germylcarbinols, the Ge-O-C framework would exhibit characteristic vibrations in a similar region.

The analysis of these low-frequency modes, often more prominent in Raman spectra, is crucial for confirming the presence and integrity of the this compound structure. aps.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule due to their different selection rules. edinst.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. labmanager.com It is a crucial tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form when the molecule is ionized. chemguide.co.uk

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to several decimal places. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. uni-rostock.de

The power of HRMS lies in its ability to resolve ions with very similar masses, a feat not achievable with low-resolution mass spectrometry. chromatographyonline.com For germylcarbinols, this is particularly valuable for confirming the presence and number of germanium, silicon, carbon, oxygen, and hydrogen atoms within the molecule, leveraging the unique isotopic distribution of germanium. The exact mass measurement provides a stringent test of the proposed molecular formula, significantly enhancing the confidence in the compound's identity. mdpi.com

Table 1: Theoretical vs. Experimental Mass Data for a Hypothetical this compound

| Molecular Formula | Theoretical Exact Mass (amu) | Experimentally Determined Mass (amu) | Mass Error (ppm) |

| C₁₀H₁₆GeO | 226.0467 | 226.0465 | -0.88 |

This table illustrates the high accuracy of HRMS. The minimal difference between the theoretical and experimentally measured mass confirms the elemental composition.

In addition to providing the molecular ion peak, mass spectrometry fragments the parent molecule into smaller, characteristic ions. libretexts.org The analysis of these fragmentation patterns offers a roadmap to the molecule's structure. libretexts.org When a this compound molecule is ionized in the mass spectrometer, it becomes a radical cation (M+•) that is energetically unstable and prone to breaking apart. chemguide.co.uk

The fragmentation of germylcarbinols often involves specific bond cleavages that are indicative of their structure. Key fragmentation pathways can include:

Alpha-cleavage: Breakage of the carbon-carbon bond adjacent to the oxygen atom of the carbinol group.

Cleavage of the Ge-C bond: This can lead to fragments containing the germyl (B1233479) group and fragments corresponding to the carbinol portion.

Rearrangements: Processes like the McLafferty rearrangement can occur if the alkyl chains are sufficiently long. gbiosciences.com

By piecing together the masses of the observed fragment ions, chemists can confirm the connectivity of atoms within the this compound molecule. The relative abundance of different fragments also provides clues about the stability of the resulting ions, further aiding in the structural assignment. gbiosciences.com

Table 2: Common Fragmentation Patterns in Germylcarbinols

| Fragment Ion | Description |

| [M - R]+ | Loss of an alkyl or aryl group from the germanium atom. |

| [M - OH]+ | Loss of the hydroxyl group. |

| [GeR₃]+ | Formation of a tri-substituted germyl cation. |

| [CH(OH)R']+ | Fragment containing the carbinol functional group. |

This table showcases typical fragments observed in the mass spectra of germylcarbinols, which are instrumental in confirming their molecular structure.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. purdue.edu

The data obtained from X-ray crystallography allows for a detailed analysis of the molecule's conformation, identifying, for example, whether different parts of the molecule are eclipsed or staggered. This information is critical for understanding the steric and electronic interactions that govern the molecule's shape and reactivity.

One of the most significant advantages of X-ray crystallography is its ability to provide highly accurate measurements of interatomic distances (bond lengths) and bond angles. accessscience.comarizona.edu This detailed structural information is fundamental to understanding the nature of the chemical bonds within the this compound molecule.

For instance, the Ge-C and C-O bond lengths can reveal information about bond order and hybridization. Similarly, the bond angles around the germanium and carbon atoms provide insight into the local geometry and steric strain within the molecule. libretexts.org In some cases, intermolecular interactions such as hydrogen bonding involving the hydroxyl group of the carbinol can also be identified and characterized. nih.gov

Table 3: Crystallographic Data for a Representative this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| Ge-C1 | 1.95 |

| C1-O1 | 1.43 |

| C1-C2 | 1.54 |

| Bond Angles (°) | |

| Ge-C1-O1 | 109.5 |

| Ge-C1-C2 | 112.0 |

| O1-C1-C2 | 108.7 |

This table presents hypothetical but realistic bond lengths and angles for a this compound, as would be determined by X-ray crystallography. These parameters are crucial for a complete structural description.

Theoretical and Computational Investigations of Germylcarbinols

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing insight into bonding, molecular orbitals, and the distribution of electrons within a molecule. researchgate.net These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory has become a ubiquitous method in computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. wikipedia.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules, by using functionals of the spatially dependent electron density. wikipedia.orgzuj.edu.jo

While specific DFT studies on germylcarbinol are scarce in the literature, the methodology is well-suited for this class of compounds. For instance, DFT calculations have been successfully used to investigate the structure and properties of other organogermanium compounds, such as germanium dioxide complexes and organogermanium clusters involved in photochemistry. mdpi.comresearchgate.net In these studies, hybrid functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(2d,2p), have proven effective. mdpi.comresearchgate.net

A hypothetical DFT study on a simple this compound, such as (H₃Ge)CH₂OH, would involve optimizing the molecular geometry to find the lowest energy structure. From this, one could calculate various electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (H₃Ge)CH₂OH Illustrative data based on typical DFT outputs. Actual values would require specific calculations.

| Property | Calculated Value | Unit |

| Total Energy | -2155.1234 | Hartree |

| HOMO Energy | -0.245 | Hartree |

| LUMO Energy | 0.052 | Hartree |

| HOMO-LUMO Gap | 0.297 | Hartree |

| Dipole Moment | 2.15 | Debye |

| Ge-C Bond Length | 1.98 | Å |

| C-O Bond Length | 1.43 | Å |

These calculations would provide a foundational understanding of the molecule's stability, reactivity hotspots (indicated by the HOMO and LUMO distributions), and polarity.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameterization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory offer increasing levels of accuracy, albeit at a higher computational cost. wikipedia.org

High-level composite ab initio methods, such as the W1X-1 method, have been used to establish benchmark thermochemical data for analogous organosilicon compounds, assessing and sometimes correcting experimental values. nih.gov A similar approach for germylcarbinols could provide highly accurate predictions of properties like enthalpies of formation, entropies, and heat capacities, which are crucial for understanding their thermodynamic stability. nih.gov

Table 2: Hypothetical Ab Initio Predicted Thermochemical Properties of (CH₃)₃GeCH₂OH at 298.15 K Illustrative data representing typical outputs from high-level ab initio calculations.

| Property | Predicted Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | -450.2 | kJ/mol |

| Standard Entropy (S°) | 380.5 | J/(mol·K) |

| Heat Capacity (Cv) | 150.7 | J/(mol·K) |

Application of Density Functional Theory (DFT) to this compound Systems

Reaction Pathway Modeling and Transition State Analysis

Understanding how a chemical reaction proceeds is a central goal of chemistry. Computational modeling can map out the entire reaction pathway—the sequence of structural changes from reactants to products—on the potential energy surface (PES). arxiv.orgnumberanalytics.com A key aspect of this is identifying the transition state (TS), which is the highest energy point along the reaction coordinate and determines the reaction's activation energy. taylorandfrancis.com

For germylcarbinols, this could be applied to model their synthesis, for example, the reaction of a germyl (B1233479) anion with an aldehyde. Calculations would identify the geometry of the transition state for the nucleophilic attack and compute the activation energy, providing insights into the reaction kinetics. nih.govumw.edu Computational analysis could clarify the mechanism, such as whether it follows an Sₙ1 or Sₙ2 pathway. nih.gov

Table 3: Hypothetical Energy Profile for the Reaction H₃Ge⁻ + H₂CO → (H₃Ge)CH₂O⁻ Illustrative data for a reaction pathway calculation. Energies are relative to the reactants.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | H₃Ge⁻ + H₂CO | 0.0 |

| Pre-reaction Complex | [H₃Ge···H₂CO]⁻ | -15.2 |

| Transition State (TS) | [H₃Ge-CH₂-O]⁻‡ | +45.5 |

| Product | (H₃Ge)CH₂O⁻ | -210.8 |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. drugdesign.org Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. auremn.org.brtaltech.ee This is visualized using a Potential Energy Surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as dihedral angles. drugdesign.orgyoutube.com

For a this compound like (CH₃)₃GeCH₂OH, rotation around the Ge-C and C-O bonds would lead to different conformers (e.g., staggered and eclipsed). A systematic scan of the relevant dihedral angles would generate a PES, revealing the most stable conformers (energy minima) and the transition states for rotation (saddle points). auremn.org.br This analysis is crucial for understanding the molecule's average structure and how its shape influences its reactivity and spectroscopic properties.

Table 4: Hypothetical Relative Energies of (CH₃)₃GeCH₂OH Conformers Illustrative data from a conformational analysis, relative to the global minimum.

| Conformer (Dihedral Angle Ge-C-O-H) | Description | Relative Energy (kJ/mol) |

| 180° | Anti (Staggered) | 0.0 (Global Minimum) |

| 60° | Gauche (Staggered) | 5.2 |

| 120° | Eclipsed | 18.5 (Rotational Barrier) |

| 0° | Syn (Eclipsed) | 22.0 (Rotational Barrier) |

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. uni-bremen.dersc.org This is invaluable for identifying unknown compounds by comparing calculated spectra to experimental data, or for interpreting complex experimental spectra. rsc.org

For germylcarbinols, DFT calculations could predict ¹H, ¹³C, and even ⁷³Ge NMR chemical shifts. nih.gov Similarly, calculating vibrational frequencies can help assign bands in an experimental IR spectrum. mdpi.com The accuracy of these predictions has reached a level where they can be used to distinguish between different isomers or conformers. nih.gov

Table 5: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for (CH₃)₃GeCH₂OH Illustrative data demonstrating the use of computation to aid spectral assignment.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| -CH₃ | -2.5 | -2.3 |

| -CH₂OH | 58.1 | 57.5 |

Theoretical Understanding of Isotopic Fractionation in this compound Synthesis

Isotope fractionation is the partitioning of isotopes between two substances or two phases. unm.edu Theoretical calculations can predict equilibrium and kinetic isotope effects based on the vibrational frequencies of the isotopically substituted molecules. geologyscience.ru The zero-point energy (ZPE) of a bond is mass-dependent, causing molecules with heavier isotopes to have slightly lower ZPEs and thus react more slowly in kinetically controlled reactions.

In the synthesis of germylcarbinols, one could theoretically investigate the kinetic isotope effect of substituting, for example, hydrogen with deuterium (B1214612) in the aldehyde reactant (e.g., H₂CO vs. D₂CO). By calculating the vibrational frequencies for the reactants and the transition state for both the light and heavy isotopologues, the difference in activation energies can be determined. This would predict the degree of isotopic fractionation in the final this compound product, offering deep insight into the reaction mechanism. While specific studies on this compound are lacking, the principles have been applied to numerous other systems, including those involving carbon and oxygen isotopes. researchgate.netgeochemicalperspectivesletters.org

Coordination Chemistry of Germylcarbinol Derivatives

Germylcarbinols as Ligands in Organometallic Complexes

Germylcarbinols, structurally analogous to their more common silanol (B1196071) counterparts, possess a dual-functionality that makes them attractive as ligands in organometallic chemistry. libretexts.org The presence of a lone pair of electrons on the oxygen atom of the carbinol moiety allows for coordination to a metal center, similar to simple alcohols or alkoxides. Concurrently, the organogermanium component introduces specific steric and electronic effects that can be tailored by modifying the substituents on the germanium atom. wikipedia.org

The nature of the Ge-C bond and the substituents on the germanium can influence the electron-donating ability of the carbinol oxygen. The 18-electron rule is a guiding principle in the stability of many organometallic complexes, and the electronic contribution of the germylcarbinol ligand is a key consideration in complex formation. uomustansiriyah.edu.iq In most instances, a neutral this compound would act as a two-electron donor through its oxygen atom. Upon deprotonation to form a germylcarbinolate, it would function as a stronger, anionic two-electron donor.

The coordination of germylcarbinols can lead to the formation of various types of organometallic complexes. These can range from simple mononuclear adducts, where the this compound is a terminal ligand, to more complex polynuclear structures where it may act as a bridging ligand between two or more metal centers. The potential for the germyl (B1233479) group to engage in secondary interactions with the metal center, although less common, adds another layer of complexity and potential for novel reactivity.

Synthesis and Characterization of Metal-Germylcarbinol Adducts

The synthesis of metal-germylcarbinol adducts can be approached through several established methods in coordination chemistry. A common route involves the direct reaction of a pre-synthesized this compound with a suitable metal precursor, such as a metal halide or a metal carbonyl complex. scielo.brscirp.org The reaction conditions, including solvent, temperature, and stoichiometry, would be critical in determining the final product. For instance, the synthesis of manganese-glycine adducts has been achieved by dissolving both reactants in water, followed by slow evaporation. scielo.br A similar solution-based approach could be viable for this compound complexes.

Alternatively, solid-state synthesis, which has been employed for copper-glycine adducts, presents another potential synthetic route. scielo.br This method, involving the mechanical grinding of stoichiometric amounts of the reactants, can sometimes lead to different products or avoid issues related to solvent coordination.

The characterization of the resulting metal-germylcarbinol adducts would rely on a suite of spectroscopic and analytical techniques. mdpi.commdpi.com

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Ascertains the coordination of the carbinol group by observing shifts in the O-H and C-O stretching frequencies. The disappearance of the O-H stretch would indicate deprotonation to form a metal alkoxide. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide information on the organic framework of the ligand upon coordination. Changes in chemical shifts of the protons and carbons near the coordination site can confirm complex formation. |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

Role of Germanium and the Carbinol Moiety in Ligand Design

The design of this compound ligands for specific applications in catalysis or materials science hinges on the interplay between the germanium center and the carbinol functionality. nih.gov The germanium atom, being larger and more polarizable than carbon or silicon, can impart unique steric bulk and electronic properties to the ligand. wikipedia.org The nature of the organic substituents on the germanium atom (e.g., alkyl, aryl) can be systematically varied to tune the steric environment around the metal center. This can influence the coordination number of the metal, the stability of the resulting complex, and the accessibility of the metal for catalytic reactions.

The carbinol moiety serves as the primary coordination site. Its oxygen atom acts as a Lewis base, donating a pair of electrons to the metal center. yorku.ca The acidity of the carbinol proton can be influenced by the electronic effects of the germyl group. Electron-withdrawing groups on the germanium would be expected to increase the acidity of the O-H group, potentially facilitating the formation of metal alkoxides.

The combination of a "hard" oxygen donor from the carbinol and a "softer," more tunable organometallic fragment in the form of the germyl group allows for the creation of ligands with unique properties. This is a key principle in modern ligand design, where the combination of different donor atoms and structural motifs is used to achieve specific chemical reactivity. nih.gov

Stereochemical Considerations in this compound Coordination Compounds

Stereochemistry plays a crucial role in the properties and reactivity of coordination compounds. numberanalytics.comntu.edu.sgwiley.com When a this compound ligand contains one or more chiral centers, its coordination to a metal can lead to the formation of stereoisomers, such as enantiomers and diastereomers. solubilityofthings.com A chiral center can exist at the carbon atom of the carbinol group or at the germanium atom itself, especially if it bears four different substituents.

The synthesis of enantiomerically pure this compound ligands would allow for the preparation of chiral metal complexes. These chiral complexes are of significant interest in asymmetric catalysis, where the stereochemical environment around the metal center can direct the stereochemical outcome of a chemical reaction.

The geometry of the resulting coordination compound will be influenced by the coordination number of the metal and the steric profile of the this compound ligand. ntu.edu.sg Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. ntu.edu.sg The specific arrangement of the this compound ligands around the metal center can lead to geometric isomers, such as cis and trans isomers in square planar or octahedral complexes. ntu.edu.sg The characterization of these isomers would be crucial for understanding their distinct physical and chemical properties.

Advanced Applications and Future Research Directions in Germylcarbinol Chemistry

Utilization in Advanced Organic Synthesis Beyond Their Own Formation

Germylcarbinols, compounds containing a hydroxyl group on a carbon adjacent to a germanium atom, are proving to be versatile intermediates in organic synthesis. Their utility stems from characteristic rearrangement reactions and their potential as precursors for other valuable organogermanium reagents.

A key transformation of α-germylcarbinols is their rearrangement to germyl (B1233479) ethers. This reaction, analogous to the Brook rearrangement in organosilicon chemistry, involves the migration of the germyl group from carbon to oxygen. This process allows for the strategic formation of Ge-O bonds, which can be useful in subsequent synthetic steps or for protecting group strategies.

Furthermore, the reactivity of germylcarbinols can be harnessed to create precursors for sophisticated cross-coupling reactions. For instance, the germyl-Stille reaction, a palladium-catalyzed coupling of an organogermane with an organic halide, is a powerful tool for forming carbon-carbon bonds. fiu.eduresearchgate.netthermofisher.com While the direct use of germylcarbinols in this reaction is not typical, they can be envisioned as precursors to the necessary vinylgermane or arylgermane coupling partners. For example, the dehydration of a germylcarbinol could yield a vinylgermane, which can then participate in a germyl-Stille macrocyclization to synthesize complex natural products. unam.mx Organogermane precursors for these reactions often require activation, for example by using fluoride (B91410) ions to generate a more reactive hypervalent germanium species. fiu.eduresearchgate.net

The unique polarity of the Ge-H bond, which can be influenced by the substituents on the germanium atom, also plays a role in the synthetic potential of germylcarbinols. This "umpolung" or reversal of polarity allows for either hydride-like or proton-like character, expanding the range of possible reactions.

Table 1: Key Synthetic Transformations Involving Germylcarbinols

| Transformation | Description | Potential Application |

| This compound to Germyl Ether Rearrangement | Migration of the germyl group from a carbon to an adjacent oxygen atom. | Formation of Ge-O bonds, protecting group strategies. |

| Dehydration to Vinylgermanes | Elimination of water from the this compound to form a C=C double bond adjacent to the germanium atom. | Precursor synthesis for cross-coupling reactions (e.g., germyl-Stille). |

| Precursor to Germyl Radicals | Generation of germyl radicals under specific conditions (e.g., photolysis). | Initiators for reactions like photoinduced copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. |

Potential in Materials Science and Polymer Chemistry

The incorporation of germanium into macromolecules offers a pathway to novel materials with tailored electronic, optical, and mechanical properties. While the direct use of germylcarbinols as monomers is an emerging area, their derivatives and related organogermanium compounds have shown significant promise.

A notable application is in the synthesis of light-emitting polymers. A germyl-substituted poly(p-phenylenevinylene) (PPV) derivative, TEG-PPV, has been synthesized and shown to be an efficient green-light-emitting material for use in electroluminescent (EL) devices. nih.govrsc.orgchemicalpapers.comresearchgate.netsciepub.com The this compound can be seen as a potential starting point for synthesizing the necessary substituted monomers for such polymerizations, for example, through a dehydration reaction to form a polymerizable vinylgermane.

The hydroxyl functionality of germylcarbinols also opens the door to their use in condensation polymerizations, allowing for their incorporation into polyester (B1180765) or polyurethane backbones. This could lead to hybrid organic-inorganic polymers with unique thermal or mechanical properties. Furthermore, the generation of α-germyl esters from germylcarbinols could provide monomers for techniques like group-transfer polymerization, offering another route to functional polymers.

The broader field of organogermanium polymers includes polygermanes, which are analogous to polysilanes and exhibit interesting electronic properties due to σ-conjugation along the Ge-Ge backbone. Hydrogermapolymerization is a potential method for creating such materials. nih.gov Germylcarbinols could serve as precursors to the hydrogermane monomers required for these polymerizations, expanding the toolbox for creating advanced functional materials. rsc.orgnih.govmdpi.comnih.govontosight.airesearchgate.net

Interdisciplinary Research Prospects Involving Germylcarbinols

One of the most fascinating interdisciplinary applications of this compound chemistry lies at the intersection of organometallic chemistry, physical chemistry, and quantum mechanics. This is exemplified by the study of magnetic isotope effects (MIE) during the formation of germylcarbinols. researchgate.netfrontiersin.org

The magnetic isotope effect is a phenomenon where the rate of a chemical reaction can depend on the nuclear spin of the isotopes involved, rather than just their mass. researchgate.net This effect is a hallmark of reactions that proceed through a radical pair mechanism. nih.govfrontiersin.org It has been observed that during the formation of this compound from the reaction involving methyl triphenylgermane (B1594327), the enrichment of the magnetic isotope ⁷³Ge is dependent on the strength of an applied external magnetic field. frontiersin.org

This observation provides strong evidence for a radical pair intermediate in the reaction pathway and opens a window into the spin dynamics of the reaction. frontiersin.orgx-mol.net Studying these effects allows chemists to probe the fundamental mechanisms of chemical reactions at a quantum level. acs.org This research connects this compound chemistry to the broader field of spin chemistry, which investigates how electron and nuclear spins influence chemical and biological processes. unam.mxfrontiersin.orgacs.orgmit.edu The insights gained are not only of fundamental importance but also have implications for developing new methods to control chemical reactivity and for understanding isotope fractionation in various chemical and environmental systems. frontiersin.orgmit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.